
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is a chiral diamine compound with significant applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzylamine and benzaldehyde.
Reductive Amination: Benzylamine reacts with benzaldehyde under reductive amination conditions to form N-benzylidene benzylamine.
Hydrogenation: The N-benzylidene benzylamine is then hydrogenated in the presence of a chiral catalyst to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reductive amination and hydrogenation processes. The use of chiral catalysts and optimized reaction conditions ensures high yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine has diverse applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine: The enantiomer of the compound with similar chemical properties but different biological activity.
1,2-diphenyl-1,2-EthanediaMine: Lacks the chiral centers and has different reactivity and applications.
N-benzyl-1,2-diphenyl-1,2-EthanediaMine: A structurally related compound with variations in its functional groups.
Uniqueness
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions and biological interactions. Its chiral nature makes it a valuable tool in asymmetric synthesis and pharmaceutical development.
Propriétés
IUPAC Name |
(1S,2S)-N'-benzyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)
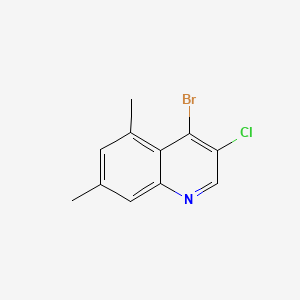
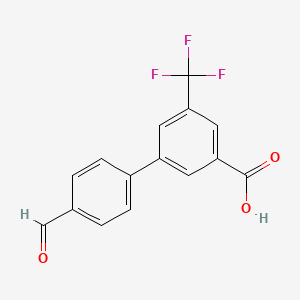
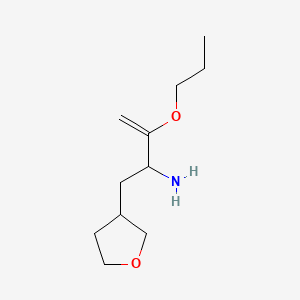

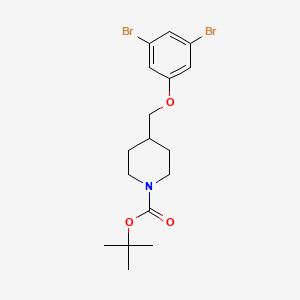
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
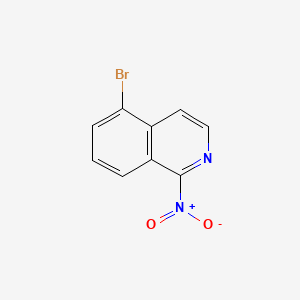
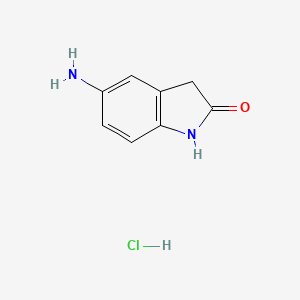
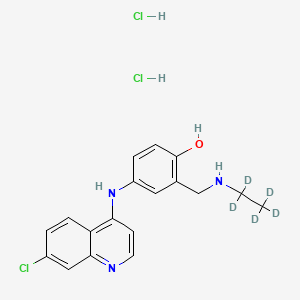
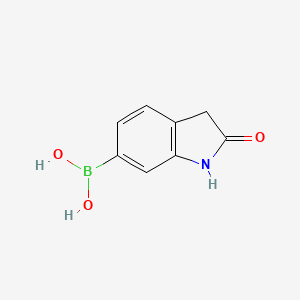

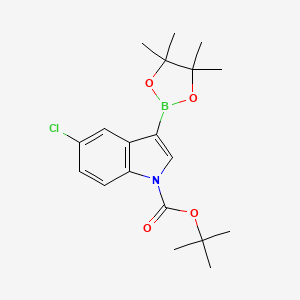
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)
